molecular formula C15H13FO3 B6401663 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid CAS No. 1261964-16-2

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Cat. No.: B6401663
CAS No.: 1261964-16-2
M. Wt: 260.26 g/mol
InChI Key: OISGFPRYYOYEPM-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is a fluorinated biphenyl compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The strategic incorporation of fluorine atoms and ether linkages into aromatic systems is a common practice in drug discovery, as these modifications can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As a fluorinated benzoic acid derivative, this compound is a valuable intermediate for constructing more complex molecules for pharmaceutical and agrochemical applications . Its structure, featuring a biphenyl core, makes it a potential precursor in the design of active compounds targeting a range of diseases. Researchers can utilize this chemical in the exploration of new therapeutic agents, leveraging the fluorine atom to fine-tune the compound's lipophilicity and overall pharmacokinetic profile . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(15(17)18)9-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISGFPRYYOYEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690021
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-16-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols for the Purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is a biaryl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. As with many synthetic intermediates, achieving a high degree of purity is critical for subsequent reactions and biological assays. This document provides a comprehensive guide to the purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, with a focus on recrystallization and chromatographic methods. The protocols are designed to be robust and adaptable, with explanations of the underlying principles to allow for optimization.

The purification strategy for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid will leverage its expected physicochemical properties, which are inferred from structurally similar compounds like 4-fluorobenzoic acid and various biphenyl carboxylic acids. Key among these is the anticipated lower solubility in cold polar solvents compared to hot polar solvents, a property that is ideal for purification by recrystallization. For more challenging separations of closely related impurities, column chromatography is presented as a powerful alternative.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₁₅H₁₃FO₃[1]Based on chemical structure.
Molecular Weight260.26 g/mol [1]Calculated from the molecular formula.
AppearanceWhite to off-white solidTypical for small organic molecules of this class.
Melting Point180-220 °CBased on melting points of similar fluorinated benzoic acids.[2][3]
SolubilitySoluble in hot polar organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in cold water; soluble in ether.Based on the known solubility of 4-fluorobenzoic acid.[4][5]

Purification Workflow Overview

The general workflow for the purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is depicted below. The choice between recrystallization and chromatography will depend on the impurity profile of the crude material.

PurificationWorkflow Crude Crude Material Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Secondary Method PurityAnalysis Purity Analysis (HPLC, NMR, LC-MS) Recrystallization->PurityAnalysis Chromatography->PurityAnalysis PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Meets Specs

Caption: General purification workflow for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, exploiting differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[6][7] For 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, a polar protic solvent like ethanol or a solvent/anti-solvent system such as ethanol/water is recommended based on the properties of similar benzoic acids.[8]

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol is suitable for crude material where the impurities have significantly different solubility in ethanol compared to the target compound.

Materials and Equipment:

  • Crude 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes. The charcoal will adsorb colored impurities.[9][10]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) or in a desiccator until a constant weight is achieved.

Troubleshooting Recrystallization
ProblemPossible CauseSolution
Oiling outThe compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more solvent, or switch to a lower-boiling point solvent.
No crystal formationSolution is not saturated enough, or nucleation is slow.Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of the pure compound.[9]
Low recoveryToo much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath.[9]

Part 2: Purification by Column Chromatography

For mixtures with impurities that have similar solubility profiles to the target compound, column chromatography provides a more effective separation.[11] Normal-phase chromatography using silica gel is a common and effective method for purifying carboxylic acids.

Protocol 2: Normal-Phase Column Chromatography

Materials and Equipment:

  • Crude 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Acetic acid (optional, to improve peak shape)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel. The ideal mobile phase should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column. This "dry loading" method often results in better separation.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid in a vacuum oven or desiccator to remove any residual solvent.

Part 3: Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final product.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis.[12]

Suggested HPLC Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3-5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with a suitable ratio (e.g., 60:40 A:B) and ramp up the concentration of B.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

Purity is typically determined by the area percentage of the main peak. For high-purity material, this should be >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound. The spectra should be clean, with sharp signals corresponding to the expected structure and an absence of impurity peaks. For similar fluorinated benzoic acids, characteristic proton signals for the aromatic region are expected between 7.0 and 8.5 ppm, and a carboxylic acid proton signal above 12 ppm in DMSO-d₆.[13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, the expected molecular ion peak would be at m/z 260.0850 (for [M]+) or 259.0771 (for [M-H]⁻ in negative ion mode).

Conclusion

The purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid can be effectively achieved using standard laboratory techniques. Recrystallization from ethanol offers a straightforward and scalable method for removing many common impurities. For more challenging separations, normal-phase column chromatography provides a high-resolution alternative. The purity of the final product should always be rigorously assessed using a combination of HPLC, NMR, and MS to ensure it meets the required specifications for its intended application.

References

  • Thermo Fisher Scientific. (n.d.). 4-Fluorobenzoic acid, 98%. Retrieved February 16, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved February 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved February 16, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (2023, April 29). 4-Fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 16, 2026, from [Link]

  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 16, 2026, from [Link]

  • ChemSynthesis. (n.d.). 4-fluoro-3-methoxybenzoic acid. Retrieved February 16, 2026, from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved February 16, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved February 16, 2026, from [Link]

  • bioRxiv. (2025, December 30). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved February 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved February 16, 2026, from [Link]

  • ScienceDirect. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved February 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved February 16, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • ChemSrc. (n.d.). 4-(3-ethoxyphenyl)-3-fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved February 16, 2026, from [Link]

Sources

analytical methods for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical characterization of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid , a biaryl carboxylic acid intermediate often utilized in the synthesis of liquid crystals and ferroelectric materials, as well as a scaffold for kinase inhibitors. Due to the specific electronic effects of the fluorine atom and the lipophilicity of the ethoxy-biaryl system, standard "generic" methods often yield poor peak shapes or ambiguous spectral data. This guide provides optimized protocols for HPLC purity profiling, NMR structural elucidation (emphasizing 19F-1H coupling), and solid-state thermal analysis, grounded in ICH Q2(R1) validation principles.

Physicochemical Context & Strategy

The molecule comprises a benzoic acid core substituted with a fluorine atom at the meta position (relative to the acid) and a lipophilic 3-ethoxyphenyl ring at the para position.

  • Acidity (pKa): Predicted ~4.0–4.[1][2]2. The fluorine atom (electron-withdrawing) slightly increases acidity compared to benzoic acid, but the biphenyl system adds steric bulk.[1][2]

  • Lipophilicity (LogP): High (>3.5).[1][2] The ethoxy tail and biaryl core necessitate high organic content in chromatography.

  • Chromophore: The conjugated biaryl system provides strong UV absorption at 254 nm.[1][2]

Analytical Workflow Diagram

The following decision matrix outlines the logical flow for characterizing this specific fluorinated biaryl acid.

AnalyticalWorkflow cluster_Identity Structural Identity (Qualitative) cluster_Purity Purity Profiling (Quantitative) cluster_SolidState Solid State (Polymorphs) Start Crude Synthesis Product HPLC RP-HPLC (Acidic Mobile Phase) (Remove Neutral Impurities) Start->HPLC Initial Purity NMR 1H & 19F NMR (Confirm F-Regiochemistry) MS HRMS (ESI-) (Confirm Mass/Formula) NMR->MS DSC DSC / TGA (Melting Point & Volatiles) MS->DSC Batch Release HPLC->NMR If Purity >95% Resid GC-HS (Residual Solvents) XRD XRPD (Crystal Form) DSC->XRD

Figure 1: Integrated analytical workflow for fluorinated biaryl acids. Blue nodes indicate structural confirmation, Green indicates purity, and Red indicates physical properties.

Protocol 1: Reverse-Phase HPLC Purity Profiling

Challenge: As a carboxylic acid, the analyte exists in equilibrium between its neutral (COOH) and ionized (COO-) forms.[1][2] Without pH control, this causes peak tailing and split peaks.[1] Solution: Use a mobile phase pH significantly below the pKa (pH ~2.[1][2]5) to ensure the molecule remains protonated and interacts predictably with the C18 stationary phase.

Method Parameters
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity for biaryls.[1][2] 3.5 µm offers better resolution than 5 µm.[1][2]
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of the carboxylic acid (pH ~2.7).[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to reduce backpressure and improve peak symmetry for aromatics.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Detection UV @ 254 nmMax absorption for the biaryl conjugation.[1][2]
Column Temp 40°CReduces viscosity and improves mass transfer.[1][2]
Gradient Table
Time (min)% Mobile Phase BEvent
0.030Initial hold to elute polar impurities.
2.030Isocratic hold.[1][2]
12.095Linear ramp to elute the lipophilic parent.[1][2]
15.095Wash to remove dimers/oligomers.
15.130Return to initial conditions.[1][2]
20.030Re-equilibration.[1][2]

Expert Insight: The "ethoxy" group adds significant retention.[1][2] If the peak elutes too late (>12 min), increase the starting %B to 40%. Ensure the formic acid is fresh; "aged" formic acid in ACN can form formyl-amides with amine impurities, creating ghost peaks.[1]

Protocol 2: Structural Elucidation via NMR

Challenge: Distinguishing the specific regiochemistry of the fluorine atom. Solution: Utilize 19F NMR and 13C-19F coupling constants . The fluorine atom at position 3 (ortho to the biaryl bond, meta to the acid) will show distinct splitting patterns.

Sample Preparation[2][3]
  • Solvent: DMSO-d6 (600 µL).

  • Concentration: 10-15 mg/mL.[1][2]

  • Note: DMSO is preferred over CDCl3 because carboxylic acids often form dimers in chloroform, broadening the -COOH signal.[1]

Expected Spectral Features
1H NMR (400 MHz, DMSO-d6)
  • δ 12.5–13.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1][2] Disappears on D2O shake.

  • δ 7.8–8.0 ppm (Multiplet, 2H): Protons on the benzoic acid ring (H-2 and H-6).[1][2] H-2 will appear as a doublet of doublets due to coupling with F-3 (

    
    ).[1][2]
    
  • δ 7.6 ppm (dd, 1H): Proton H-5 (ortho to F, ortho to biaryl).[1][2]

  • δ 7.0–7.4 ppm (Multiplet, 4H): Protons on the ethoxyphenyl ring.[2]

  • δ 4.1 ppm (q, 2H): Ethoxy -CH2-.[1][2]

  • δ 1.3 ppm (t, 3H): Ethoxy -CH3.[1][2]

19F NMR (376 MHz, DMSO-d6)
  • Signal: Single peak around -110 to -120 ppm (referenced to CFCl3).[1][2]

  • Coupling: Look for a doublet of doublets (or multiplet) caused by coupling to the adjacent aromatic protons.[2] This confirms the F is attached to the ring and not an inorganic fluoride impurity.

Protocol 3: Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Negative Mode .[1][2] Rationale: Benzoic acids ionize poorly in positive mode but readily lose a proton (deprotonation) in negative mode to form


.[1][2]
Acquisition Parameters
  • Ion Source: ESI (-)[1][2][3]

  • Capillary Voltage: 2.5 kV (Lower voltage prevents discharge in negative mode).[1][2]

  • Cone Voltage: 20–40 V.[1][2]

  • Scan Range: 100–600 m/z.[1][2]

Fragmentation Logic (MS/MS)[1][2]
  • Precursor Ion: 273.1 m/z (

    
     for C15H12FO3, MW ~274.2).[1][2]
    
  • Key Fragment 1 (M - 44): Loss of

    
    .[1][2] Diagnostic for carboxylic acids.
    
  • Key Fragment 2 (M - 28/29): Loss of ethyl group (

    
     or 
    
    
    
    ) from the ether, leaving the phenol.

Protocol 4: Solid-State Characterization (DSC)

Context: Biaryl acids are prone to polymorphism, which impacts solubility and bioavailability.[1][2] Differential Scanning Calorimetry (DSC) is mandatory for batch consistency.[1][2]

Procedure
  • Pan: Aluminum, crimped (non-hermetic).

  • Sample Mass: 2–4 mg.

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 10°C/min from 30°C to 250°C.

Interpretation:

  • Endotherm 1 (Melting): Expect a sharp endotherm.[1][2] Based on analogous fluorobiphenyl acids (e.g., Flurbiprofen analogs), the melting point is likely in the range of 170°C – 190°C .

  • Purity Check: A broad melting peak (>2°C range) indicates impurities or a mixture of polymorphs.[1][2]

  • Degradation: An exotherm immediately following the melt suggests thermal decomposition (decarboxylation).[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for Reverse Phase logic).

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Source for 19F coupling constants and chemical shifts).

  • U.S. Food and Drug Administration (FDA). (2015).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][1][2]

  • European Pharmacopoeia (Ph.[1][2][5] Eur.). 2.2.[1][2][5][6]29. Liquid Chromatography. (General chapter on chromatographic separation techniques for carboxylic acids).

Sources

The Strategic Application of Fluorinated Biphenyl Carboxylic Acids in Modern Medicinal Chemistry: A Guide to 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Fluorinated Aromatics in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—confer a remarkable ability to modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When integrated into a biphenyl carboxylic acid framework, a "privileged scaffold" in its own right, the resulting fluorinated derivatives emerge as a highly promising class of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive agents.[3][4]

This technical guide provides an in-depth exploration of the utility of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid and its structural relatives in medicinal chemistry. While specific, publicly available biological data and detailed synthetic applications for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid are limited, this document will leverage a closely related and highly significant analogue, the core of the transthyretin stabilizer Acoramidis (AG10), to illustrate the profound impact of this chemical class. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its application in targeting protein misfolding diseases.

Physicochemical Properties and Synthetic Versatility

The 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid scaffold presents a unique combination of structural features that are highly attractive for drug design. The biphenyl moiety provides a rigid and defined orientation for substituent groups, facilitating precise interactions with biological targets.[5] The fluorine atom at the 3-position can influence the acidity of the carboxylic acid, modulate the conformation of the biphenyl rings, and block potential sites of metabolism.[2] The ethoxy group introduces a degree of lipophilicity and can participate in hydrogen bonding interactions.

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, most notably amide bond formation, which is the most frequently utilized reaction in medicinal chemistry. This allows for the facile generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid

PropertyValueSource
CAS Number 1261964-16-2ChemSrc
Molecular Formula C₁₅H₁₃FO₃ChemSrc
Molecular Weight 260.26 g/mol ChemSrc
LogP 3.59ChemSrc
Polar Surface Area 46.53 ŲChemSrc

Core Application: Transthyretin Stabilization in Amyloidosis

A compelling example of the power of fluorinated benzoic acids in medicine is the development of Acoramidis (AG10), a potent and selective stabilizer of transthyretin (TTR).[6] Transthyretin amyloidosis (ATTR) is a progressive and fatal disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, particularly the heart and nerves.[7]

Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, effectively "clamping" the subunits together and preventing their dissociation—the rate-limiting step in amyloidogenesis.[3][7] The core of the Acoramidis molecule is a fluorobenzoic acid derivative, highlighting the critical role of this scaffold in achieving high-affinity and selective binding.

TTR_Stabilization TTR_Tetramer Stable TTR Tetramer TTR_Monomer Misfolded Monomers TTR_Tetramer->TTR_Monomer Dissociation Amyloid Amyloid Fibrils TTR_Monomer->Amyloid Aggregation Pathology Organ Damage (Cardiomyopathy, Neuropathy) Amyloid->Pathology Acoramidis Acoramidis (TTR Stabilizer) Acoramidis->TTR_Tetramer Binds & Stabilizes

Caption: Mechanism of TTR stabilization by Acoramidis.

Experimental Protocols: Synthesis and Derivatization

The synthesis of fluorinated biphenyl carboxylic acids often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with an aryl boronic acid.

Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-fluorobenzoic Acids

This protocol provides a general workflow for the synthesis of biphenyl carboxylic acids, which can be adapted for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid.

Suzuki_Coupling_Workflow Start Starting Materials: 4-Bromo-3-fluorobenzoic acid (3-Ethoxyphenyl)boronic acid Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) Start->Reaction Workup Reaction Workup - Acidification - Extraction Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Product 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid Purification->Product Amide_Coupling_Workflow Start Starting Materials: 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid Amine (R-NH₂) Reaction Amide Coupling - Coupling Agent (e.g., HATU, EDC) - Base (e.g., DIPEA) - Solvent (e.g., DMF, DCM) Start->Reaction Workup Reaction Workup - Aqueous wash - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product N-Alkyl/Aryl-4-(3-ethoxyphenyl)-3-fluorobenzamide Purification->Product

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. Drawing upon established principles and field-proven insights, we will explore the critical parameters of the Suzuki-Miyaura cross-coupling reaction, the primary route for this transformation.

Overview of the Synthetic Strategy

The synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method forms a crucial carbon-carbon bond between an aryl halide and an organoborane.[1] In this specific case, the key starting materials are 4-bromo-3-fluorobenzoic acid and 3-ethoxyphenylboronic acid .

The overall transformation is a cornerstone of modern synthetic chemistry, but its success is contingent on a nuanced understanding of the reaction mechanism, potential side reactions, and the interplay of various reaction components.[2][3]

G cluster_0 Starting Material Synthesis cluster_1 Core Reaction SM1 4-Bromo-3-fluorotoluene P1 4-Bromo-3-fluorobenzoic Acid SM1->P1 Oxidation (e.g., KMnO4) SM2 3-Bromoethoxybenzene P2 3-Ethoxyphenylboronic Acid SM2->P2 Lithiation & Borylation Final 4-(3-Ethoxyphenyl)-3- fluorobenzoic acid P1->Final P2->Final Pd Catalyst, Base, Solvent (Suzuki Coupling)

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

Q1: My overall yield is low (<50%). What are the most common causes?

Low yield is a multifaceted issue often stemming from several concurrent problems. The most critical factors to investigate are the degradation of the boronic acid starting material, inefficient catalysis, and the formation of side products. A systematic approach is required to pinpoint the exact cause.

Troubleshooting Summary Table

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Protodeboronation of 3-ethoxyphenylboronic acid.[4] 2. Dehalogenation of 4-bromo-3-fluorobenzoic acid.[2] 3. Inactive catalyst (Palladium black formation).[4] 4. Suboptimal reaction conditions (base, solvent, temp).[3]1. Use a slight excess (1.2-1.5 eq.) of boronic acid; use anhydrous solvents; consider using a more stable boronate ester (e.g., pinacol ester). 2. Use a non-reducing solvent (e.g., dioxane instead of alcohols); select a weaker base if applicable. 3. Use ligands that stabilize Pd(0) (e.g., bulky phosphines); ensure proper degassing. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O).
Side Products 1. Homocoupling of boronic acid or aryl halide.[4] 2. Protodeboronation leading to 3-ethoxybenzene.[2] 3. Dehalogenation leading to 3-fluorobenzoic acid.[2]1. Ensure efficient stirring; use a catalyst system known for low homocoupling; lower reaction temperature if possible. 2. Degas reaction mixture thoroughly to remove oxygen; use fresh, high-purity boronic acid. 3. Avoid alcoholic solvents and strongly reducing conditions.
Purification Co-elution of product and unreacted boronic acid.[5]1. Perform an acidic workup followed by a basic wash to remove boronic acid. 2. Convert the crude product to its methyl ester for easier chromatographic separation, followed by hydrolysis.[5]
Q2: I'm observing a significant amount of 3-ethoxybenzene byproduct. What is happening and how do I fix it?

This is a classic case of protodeboronation . The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile before it can participate in the cross-coupling.[2][4] This side reaction is often promoted by excess water, oxygen, or acidic/basic conditions.

Mechanism Insight: The boronic acid is susceptible to attack by protons, leading to the formation of 3-ethoxybenzene and boric acid. This process competes directly with the desired transmetalation step in the catalytic cycle.

Solutions:

  • Use High-Purity Reagents: Start with fresh, high-quality 3-ethoxyphenylboronic acid. Boronic acids can degrade upon storage.

  • Employ Anhydrous Solvents: While many Suzuki protocols use aqueous bases, minimizing the amount of water can suppress protodeboronation. Using rigorously dried organic solvents is crucial.

  • Thorough Degassing: Oxygen can accelerate the decomposition of organoboranes. Degas your reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.

  • Use a Boronate Ester: Consider using the pinacol ester of 3-ethoxyphenylboronic acid. Boronate esters are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids.[6][7]

Q3: My reaction mixture turns black and the reaction stalls. What does this mean?

The formation of a black precipitate is indicative of the catalyst decomposing into palladium black .[4] This is finely divided, elemental palladium that has aggregated and precipitated from the solution. Palladium black is catalytically inactive and its formation effectively halts the reaction.

Mechanism Insight: The active Pd(0) species in the catalytic cycle is unstable. If the rate of reductive elimination is slow, or if the ligands are not effectively stabilizing the Pd(0) center, it can aggregate.

G cluster_0 Suzuki Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OA Ar-Pd(II)-X(L2) Pd0->OA Oxidative Addition (Ar-X) Pd_Black Pd(0)n (Inactive Palladium Black) Pd0->Pd_Black Aggregation TM Ar-Pd(II)-Ar'(L2) OA->TM Transmetalation (Ar'-B(OH)2 + Base) Dehalogenation Ar-H OA->Dehalogenation Reduction (e.g., Hydride Source) TM->Pd0 Reductive Elimination Product Ar-Ar' TM->Product Boronic_Acid Ar'-B(OH)2 Homocoupling Ar'-Ar' Boronic_Acid->Homocoupling Oxidative Homocoupling

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Technical Support Center: Synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to impurities and troubleshooting during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid?

The most prevalent and industrially scalable method for synthesizing 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-bromo-3-fluorobenzoic acid with 3-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base.

G A 4-Bromo-3-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B 3-Ethoxyphenylboronic acid B->C D 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid C->D

Figure 1: Suzuki-Miyaura coupling reaction for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities encountered during the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, their origins, and strategies for their removal.

Impurity Profile at a Glance
Impurity NameStructureTypical Analytical Signal (HPLC-UV)Origin
4-Bromo-3-fluorobenzoic acid4-Br-3-F-BAShorter retention time than the final productUnreacted starting material
3-Ethoxyphenylboronic acid3-EtO-Ph-B(OH)2Very early eluting peakExcess reagent
4,4'-Dibromo-3,3'-difluorobiphenyl(4-Br-3-F-Ph)2Longer retention time than the final productHomocoupling of starting material
3,3'-Diethoxybiphenyl(3-EtO-Ph)2Longer retention time than the final productHomocoupling of boronic acid
Des-bromo impurity3-F-BAShorter retention time than the final productReductive dehalogenation
Q2: I'm observing a significant amount of unreacted 4-bromo-3-fluorobenzoic acid in my final product. What could be the cause?

The presence of unreacted starting material, 4-bromo-3-fluorobenzoic acid, is a common issue that typically points to incomplete reaction conversion. Several factors can contribute to this:

  • Insufficient Catalyst Loading or Activity: The palladium catalyst is crucial for the carbon-carbon bond formation. If the catalyst loading is too low, or if the catalyst has degraded due to improper storage or handling, the reaction rate will be significantly reduced.

  • Suboptimal Reaction Temperature: The Suzuki coupling reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

  • Inefficient Mass Transfer: In a biphasic solvent system (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing of the organic and aqueous phases, facilitating the transfer of reactants to the catalytic sites.

Troubleshooting Steps:

  • Verify Catalyst Quality: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider performing a small-scale test reaction with a known active catalyst batch to rule out catalyst deactivation.

  • Optimize Reaction Temperature: Experiment with incrementally increasing the reaction temperature. Monitor the reaction progress by taking aliquots and analyzing them by HPLC to determine the optimal temperature for your specific setup.

  • Improve Agitation: Increase the stirring speed to ensure the reaction mixture is a well-mixed emulsion.

Q3: My product is contaminated with homocoupling byproducts. How can I minimize their formation?

Homocoupling byproducts, such as 4,4'-dibromo-3,3'-difluorobiphenyl and 3,3'-diethoxybiphenyl, arise from the coupling of two molecules of the same starting material. The formation of these impurities is often linked to the reaction conditions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • High Catalyst Concentration: While sufficient catalyst is necessary, an excessively high concentration can sometimes favor homocoupling pathways.

  • Base Strength and Concentration: The choice and concentration of the base can influence the rate of competing side reactions.

Mitigation Strategies:

  • Degas Solvents: Thoroughly degas all solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Ensure the reaction vessel is properly sealed and maintained under a positive pressure of nitrogen or argon throughout the reaction.

  • Optimize Catalyst Loading: Perform a catalyst loading study to find the minimum amount of catalyst required for efficient conversion without promoting excessive homocoupling.

Q4: How can I effectively remove these impurities from my final product?

Purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid typically involves crystallization or chromatography.

Protocol for Recrystallization:

  • Solvent Selection: A common solvent system for the recrystallization of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is a mixture of an organic solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, water). The ideal solvent system will fully dissolve the product and impurities at an elevated temperature and allow for selective crystallization of the desired product upon cooling.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For high-purity requirements, column chromatography using silica gel is an effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from both more and less polar impurities.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]

Technical Support Center: Suzuki Coupling of 3-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 3-ethoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Understanding the Core Reaction: The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like 3-ethoxyphenylboronic acid) and an organohalide.[1][2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A thorough understanding of this cycle is crucial for effective troubleshooting.

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Diaryl-Palladium Complex) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' R-X\n(Organohalide) R-X (Organohalide) R'B(OH)_2 + Base\n(Boronic Acid Activation) R'B(OH)_2 + Base (Boronic Acid Activation) R'B(OH)_3^- R'B(OH)_3^- R'B(OH)_3^-->Transmetalation R-X R-X R-X->Oxidative\nAddition R'B(OH)_2 + Base R'B(OH)_2 + Base R'B(OH)_2 + Base->R'B(OH)_3^-

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best palladium catalyst precursor for the Suzuki coupling of 3-ethoxyphenylboronic acid?

A: The choice of palladium precursor is often flexible, with Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ being common and effective options.[1] The true determinant of catalytic activity is the ligand. For routine couplings, Pd(PPh₃)₄ can be used directly. However, for more challenging substrates or to achieve higher efficiency, a combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a more sophisticated phosphine ligand is generally preferred.[1][4]

Q2: 3-Ethoxyphenylboronic acid is an electron-rich boronic acid. Does this influence my choice of ligand?

A: Yes, it does. While 3-ethoxyphenylboronic acid is not considered a particularly challenging substrate, electron-rich boronic acids can sometimes be sluggish in the transmetalation step. To overcome this, bulky and electron-rich phosphine ligands are highly recommended.[5][6] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5]

Q3: Which specific phosphine ligands are recommended for this type of coupling?

A: For general reliability and high yields, the Buchwald dialkylbiarylphosphine ligands are an excellent choice.[5][7] Ligands such as SPhos and XPhos are known for their broad applicability and effectiveness with a wide range of substrates, including electron-rich partners.[7] For sterically hindered coupling partners, these bulky ligands are particularly advantageous.[2][8] N-heterocyclic carbenes (NHCs) are also emerging as powerful alternatives to phosphine ligands due to their strong σ-donor properties and stability.[3][9]

Ligand ClassSpecific ExamplesKey Advantages
Buchwald Biarylphosphines SPhos, XPhos, DavePhosHigh activity, broad substrate scope, effective for hindered substrates.[5][7]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, good for coupling aryl chlorides.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHigh stability, strong σ-donors, can outperform phosphines in some cases.[3][9]
Reaction Conditions: Base and Solvent

Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?

A: The base plays a critical role in activating the boronic acid for transmetalation.[3][4][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10][11][12] The choice of base can significantly impact the reaction outcome.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, effective, and generally a good starting point. Potassium carbonate (K₂CO₃) is a common choice for many standard Suzuki couplings.[13]

  • Phosphates (K₃PO₄): Potassium phosphate is a strong base that is often effective when carbonates are not, particularly with more challenging substrates.[5]

  • Fluorides (KF, CsF): These can be useful for substrates with base-sensitive functional groups.[4]

Q5: How does the choice of solvent affect the reaction?

A: The solvent's primary role is to solubilize the reactants and catalyst. However, it can also influence the reaction rate and selectivity.[14][15][16]

  • Aprotic Solvents: Toluene, dioxane, and THF are common choices and are often used with a small amount of water to aid in dissolving the base and boronic acid.[17]

  • Polar Aprotic Solvents: DMF and acetonitrile can be effective but may also influence the selectivity of the reaction in more complex systems.[14][18]

  • Protic Solvents: Ethanol/water mixtures are considered environmentally friendly options and can be very effective for certain catalyst systems.[19]

III. Troubleshooting Guide

Troubleshooting_Flowchart cluster_reagents Reagent Issues cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Inert_Atmosphere Ensure Proper Inert Atmosphere Check_Reagents->Inert_Atmosphere Reagents OK Boronic_Acid_Degradation Protodeboronation of Boronic Acid? Check_Reagents->Boronic_Acid_Degradation Common Problem Halide_Purity Organohalide Purity? Check_Reagents->Halide_Purity Optimize_Catalyst Optimize Catalyst System Inert_Atmosphere->Optimize_Catalyst Atmosphere OK Optimize_Conditions Adjust Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Still Low Yield Change_Ligand Switch to a more electron-rich/ bulky ligand (e.g., SPhos, XPhos) Optimize_Catalyst->Change_Ligand First Step Increase_Loading Increase Catalyst Loading Optimize_Catalyst->Increase_Loading Success Successful Coupling Optimize_Conditions->Success Improved Yield Change_Base Try a stronger base (e.g., K₃PO₄) Optimize_Conditions->Change_Base Change_Solvent Screen different solvents (e.g., Dioxane, Toluene/Water) Optimize_Conditions->Change_Solvent Increase_Temp Increase Reaction Temperature Optimize_Conditions->Increase_Temp

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 1: Low or No Product Formation

Possible Cause: Inefficient catalyst system. Solution:

  • Switch to a More Active Ligand: If you are using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as SPhos or XPhos.[7][20] These ligands are known to accelerate the key steps in the catalytic cycle.[5]

  • Increase Catalyst Loading: While ideal reactions use low catalyst loadings, for troubleshooting, increasing the palladium catalyst loading to 1-2 mol% can help determine if catalyst activity is the limiting factor.

Possible Cause: Degradation of 3-ethoxyphenylboronic acid. Solution:

  • Check Purity: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if they are old or have been improperly stored.[21] Verify the purity of your boronic acid by NMR or melting point.

  • Use Fresh Reagent: If in doubt, use a fresh bottle of 3-ethoxyphenylboronic acid.

  • Consider Boronic Esters: For particularly sensitive systems, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent degradation.[22]

Possible Cause: Inadequate reaction conditions. Solution:

  • Base Strength: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[17]

  • Solvent System: Ensure your solvent is anhydrous and deoxygenated.[21] For many Buchwald ligand systems, a mixture of an organic solvent like dioxane or toluene with a small amount of water is optimal.[22]

  • Temperature: While many modern catalyst systems work at room temperature, some couplings require heating.[4] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Problem 2: Significant Homocoupling of the Boronic Acid

Possible Cause: Presence of oxygen in the reaction mixture. Solution:

  • Thorough Degassing: The palladium(0) active catalyst is sensitive to oxygen.[21] Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

Possible Cause: Inefficient transmetalation relative to oxidative addition. Solution:

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. A stronger base or a solvent system that better solubilizes the boronate species can help.

  • Ligand Choice: A ligand that promotes a faster rate of transmetalation may be beneficial.

Problem 3: Formation of Dehalogenated Byproduct

Possible Cause: Presence of a hydride source that reduces the organopalladium intermediate. Solution:

  • Solvent Purity: Ensure your solvents are pure and free from potential hydride donors. For instance, alcohols used as solvents can sometimes be a source of hydrides.

  • Base Choice: Some bases can promote this side reaction more than others. Screening different bases may be necessary.

IV. Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of 3-ethoxyphenylboronic acid with an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), 3-ethoxyphenylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., SPhos, 0.02 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

V. References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 10(15), 8436-8444. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(43), 17464-17474. [Link]

  • HZPT Blog. (2024, March 4). Why use base in suzuki coupling. Retrieved February 15, 2026, from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4234-4237. [Link]

  • Farina, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. [Link]

  • Reeves, J. T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(21), 12692-12699. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4720. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved February 15, 2026, from [Link]

  • Kirby, J. E., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • ResearchGate. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved February 15, 2026, from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved February 15, 2026, from [Link]

  • Organic Letters. (n.d.). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved February 15, 2026, from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954-3957. [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved February 15, 2026, from [Link]

  • Borates Today. (2021, December 17). Boron Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Technical University of Munich. (n.d.). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Retrieved February 15, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved February 15, 2026, from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling

Welcome to the technical support center for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges, particularly the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of my boronic acid. What is causing this?

A1: The formation of a biaryl byproduct from the dimerization of your boronic acid, in this case, 3,3'-diethoxybiphenyl, is a well-known side reaction in Suzuki-Miyaura couplings.[1][2][3] The primary culprits for this homocoupling are typically:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[4][5] It can participate in the oxidation of the Pd(0) catalyst to Pd(II), which can then facilitate the dimerization of the boronic acid.[3][6]

  • Suboptimal Catalyst Activation: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the catalytically active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules, where the boronic acid itself acts as the reducing agent.[1][7]

  • Base-Related Issues: The choice and stoichiometry of the base can influence the rate of transmetalation versus side reactions.[8][9] While the base is crucial for activating the boronic acid, certain conditions can inadvertently favor homocoupling.[10][11]

Q2: How can I definitively identify the homocoupling byproduct in my reaction mixture?

A2: The most common methods for identifying the homocoupling byproduct, 3,3'-diethoxybiphenyl, alongside your desired product, 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, are chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): The homocoupling product is generally less polar than the desired carboxylic acid product. You should observe a spot with a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC will show a separate peak for the homocoupling byproduct, which will have a different retention time than your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the symmetrical 3,3'-diethoxybiphenyl, which will be distinct from the signals of the desired unsymmetrical product.

  • Mass Spectrometry (MS): MS will show a molecular ion peak corresponding to the mass of the homocoupling product.

Q3: What are the immediate steps I can take to minimize homocoupling in my next experiment?

A3: To immediately address homocoupling, focus on rigorously excluding oxygen and optimizing your reaction setup:

  • Thorough Degassing: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[4]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[4]

  • Use a Pd(0) Catalyst Source: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[1]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to systematically troubleshoot and eliminate the homocoupling side reaction.

Issue 1: Persistent Homocoupling Despite Degassing

If you have implemented rigorous degassing and are still observing significant homocoupling, consider the following factors related to your reagents and reaction conditions.

Root Cause Analysis:
  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.

  • Base Selection and Stoichiometry: The base activates the boronic acid for transmetalation.[8][9] However, an inappropriate base or an incorrect amount can lead to side reactions.[12]

  • Solvent System: The choice of solvent affects the solubility of reagents and intermediates, which can influence reaction rates and pathways.

Solutions:
  • Ligand Optimization:

    • For this type of coupling, consider using bulky, electron-rich monophosphine ligands like SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), which has been shown to be effective in suppressing homocoupling.[2]

    • Alternatively, bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective.[13]

  • Base Screening:

    • Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used and often effective.[12][14]

    • It is crucial to use the correct stoichiometry. Typically, 2-3 equivalents of the base relative to the limiting reagent are sufficient.

  • Solvent Considerations:

    • A mixture of an organic solvent like dioxane, THF, or toluene with water is often used.[1] The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step.

Issue 2: Low Yield of the Desired Product with Homocoupling as the Main Byproduct

When the desired cross-coupling is inefficient, side reactions like homocoupling can become more prominent.

Root Cause Analysis:
  • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) catalyst is a critical step in the catalytic cycle.[15][16] If this step is slow, it can allow for competing side reactions.

  • Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can also be a rate-limiting step.

Solutions:
  • Aryl Halide Reactivity: The reactivity order for the oxidative addition step is generally I > Br > Cl.[17] Your starting material, 4-bromo-3-fluorobenzoic acid, should be sufficiently reactive. If you were using a chloride, switching to a bromide or iodide would be recommended.

  • Boronic Acid Quality: Ensure your 3-ethoxyphenylboronic acid is of high purity. Impurities can sometimes interfere with the catalytic cycle. Consider using the corresponding boronic ester (e.g., a pinacol ester) which can be more stable.[1]

  • Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also sometimes promote side reactions. A systematic temperature screen (e.g., from 80°C to 110°C) can help find the optimal balance.

Visualizing the Problem: The Suzuki-Miyaura Catalytic Cycle and Homocoupling

The following diagram illustrates the main catalytic cycle for the desired cross-coupling and the competing homocoupling pathway.

Suzuki_Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Pd0->ArPdX O₂ OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)₂) ArPdX->Transmetalation Ar'-B(OH)₂ Base HC_Product Ar'-Ar' (Homocoupling) ArPdX->HC_Product Ar'-B(OH)₂ ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product PdII_source Pd(II) Precatalyst HC_Reduction Reductive Homocoupling (2 Ar'-B(OH)₂) PdII_source->HC_Reduction HC_Reduction->Pd0 Activation HC_Reduction->HC_Product O2_path O₂

Caption: Suzuki-Miyaura cycle vs. homocoupling.

Experimental Protocols

Recommended Protocol for Minimizing Homocoupling

This protocol incorporates best practices to suppress the formation of 3,3'-diethoxybiphenyl.

Reagents & Equipment:

  • 4-bromo-3-fluorobenzoic acid

  • 3-ethoxyphenylboronic acid

  • Pd(PPh₃)₄ (or a suitable precatalyst/ligand system)

  • K₃PO₄ (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Degassed deionized water

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Vessel Preparation: Ensure your reaction vessel is clean, dry, and equipped with a magnetic stir bar.

  • Reagent Addition: To the Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), 3-ethoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.

  • Degassing: Sparge the reaction mixture with the inert gas for 20-30 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to pH ~2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[18]

Troubleshooting Workflow Diagram

If you continue to face issues, this decision tree can guide your optimization strategy.

Troubleshooting_Workflow Start Homocoupling Observed Check_Inert Is the system rigorously inert? Start->Check_Inert Degas Improve degassing protocol (Freeze-Pump-Thaw) Check_Inert->Degas No Change_Catalyst Switch to Pd(0) source (e.g., Pd(PPh₃)₄) Check_Inert->Change_Catalyst Yes Degas->Check_Inert Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, dppf) Change_Catalyst->Screen_Ligands Optimize_Base Optimize base and stoichiometry (e.g., K₃PO₄, K₂CO₃) Screen_Ligands->Optimize_Base Temp_Screen Perform temperature screen (80-110°C) Optimize_Base->Temp_Screen Success Homocoupling Minimized Temp_Screen->Success

Caption: Troubleshooting decision tree for homocoupling.

Quantitative Data Summary

The following table provides a starting point for reagent stoichiometry.

ReagentMolar EquivalentsPurpose
4-bromo-3-fluorobenzoic acid1.0Aryl Halide
3-ethoxyphenylboronic acid1.1 - 1.5Organoboron Reagent
Palladium Catalyst0.01 - 0.05 (1-5 mol%)Catalyst
Ligand (if separate)1-2 eq. relative to PdCatalyst Stabilization
Base (e.g., K₃PO₄, K₂CO₃)2.0 - 3.0Boronic Acid Activation

By systematically addressing the factors that contribute to homocoupling, you can significantly improve the yield and purity of your 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis. Should you have further questions, please do not hesitate to reach out.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Jain, S., et al. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Le, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. [Link]

  • Sharma, P., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • Google Patents. (n.d.).
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • University College Dublin. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]

Sources

workup procedure for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedure for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis Role: Senior Application Scientist Context: Technical Support Center

Workup Guide: 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid

Case ID: SUZUKI-F-043 Status: Active Applicable Route: Suzuki-Miyaura Coupling (Aryl Bromide + Boronic Acid)

Executive Summary & Chemical Context

This guide addresses the isolation and purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid . This molecule features a biphenyl core constructed via Suzuki-Miyaura coupling.

Critical Chemical Properties:

  • Acidity (pKa): The 3-fluoro substituent exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the benzoic acid relative to the unsubstituted parent. Expect a pKa

    
     3.8–3.9.
    
  • Solubility: The 3-ethoxy group adds lipophilicity (

    
     increase). While the salt form (carboxylate) is water-soluble, it may exhibit surfactant-like behavior, leading to persistent emulsions during extraction.
    
  • Impurity Profile: Common contaminants include unreacted boronic acid, protodeboronated byproducts (phenol derivatives), phosphine ligands, and residual palladium (Pd).

The "pH-Switch" Purification Strategy

The most robust method for purifying benzoic acid derivatives from Suzuki couplings relies on their ability to switch solubility based on pH. We utilize this to separate the product from neutral organic impurities (ligands, dimers) and amphoteric contaminants.

Workflow Visualization

The following diagram outlines the critical decision points in the workup process.

WorkupFlow RxnMix Crude Reaction Mixture (Basic, pH > 10) Filter Filtration (Celite/Silica) Remove Bulk Pd RxnMix->Filter Partition Partition: Water / EtOAc Filter->Partition AqLayer1 Aqueous Layer (Basic) Contains: Product (Salt), Borates Partition->AqLayer1 Product is Water Soluble OrgLayer1 Organic Layer Contains: Ligands, Dimers, Neutral Byproducts Partition->OrgLayer1 Discard Acidify Acidification (HCl to pH 1-2) Precipitation Event AqLayer1->Acidify Solid Solid Precipitate Crude Product Acidify->Solid Filter MotherLiq Mother Liquor Contains: Salts, Soluble Boronic Acids Acidify->MotherLiq Discard Recryst Recrystallization (EtOH/Water or Toluene) Solid->Recryst

Figure 1: The "pH-Switch" isolation strategy separates the target acid from non-acidic impurities by leveraging the solubility of the carboxylate salt.

Detailed Protocol: Step-by-Step
Phase 1: Quenching & Metal Scavenging

Goal: Stop the reaction and remove bulk Palladium to prevent "colored product" issues later.

  • Cooling: Cool the reaction mixture to Room Temperature (RT).

  • Scavenger Addition (Recommended): Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol or equivalent) directly to the reaction pot. Stir for 30 minutes.

    • Why? Palladium binds tightly to the aromatic ring and the carboxylic acid. Removing it now is 10x easier than recrystallizing it out later [1].

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger and precipitated palladium black. Rinse the pad with Ethyl Acetate (EtOAc).

Phase 2: The Base Wash (Impurity Stripping)

Goal: Remove triphenylphosphine oxide, unreacted halides, and dehalogenated byproducts.

  • Evaporation: Concentrate the filtrate to remove the organic coupling solvent (Dioxane, THF, or Toluene). You will be left with an aqueous residue or a semi-solid.

  • Re-dissolution: Dissolve the residue in 1M NaOH (or Na2CO3). Ensure pH > 10.

    • Volume Guide: Use ~10 mL of base per gram of theoretical yield.

  • The Wash: Extract this aqueous solution with an organic solvent (EtOAc or DCM) twice .

    • CRITICAL: The product is in the Aqueous Layer (as the Sodium salt).

    • Action: Discard the Organic Layer (which contains the neutral impurities).

Phase 3: Controlled Acidification

Goal: Precipitate the target acid while keeping boronic acid residues in solution.

  • Cooling: Place the basic aqueous layer in an ice bath (0–5 °C).

  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring.

    • Observation: The solution will turn cloudy. Continue adding until pH reaches 1–2 .

    • Why pH 1-2? The 3-fluoro group lowers the pKa. If you stop at pH 4-5 (standard for benzoic acid), you may not fully protonate the product, leading to yield loss.

  • Isolation:

    • Scenario A (Solid forms): If a nice solid precipitates, filter it using a Büchner funnel. Wash with cold water.[1][2]

    • Scenario B (Oiling out): If the product forms a gum (common with ethoxy chains), extract the acidified aqueous layer with EtOAc (3x). Dry the organics over Na2SO4 and concentrate.

Phase 4: Purification (Crystallization)

Goal: Remove traces of boronic acid and isomeric impurities.

  • Solvent Choice: Ethanol/Water (mixed solvent) or Toluene/Heptane.

  • Procedure: Dissolve the crude solid in minimum hot Ethanol. Add hot water until slight turbidity appears. Allow to cool slowly to RT, then to 4 °C.

  • Boronic Acid Removal: Unreacted 3-ethoxyphenylboronic acid is significantly more soluble in ethanol/water mixtures than the biaryl acid product, remaining in the mother liquor.

Troubleshooting & FAQs

Q1: My product isolated as a grey or black solid. How do I fix this?

  • Cause: Residual Palladium metal trapped in the crystal lattice.

  • Solution: Dissolve the product in hot EtOAc or THF. Add Activated Carbon (charcoal), reflux for 15 minutes, and filter hot through Celite. Recrystallize the filtrate. The carbon adsorbs the Pd nanoparticles [2].

Q2: I have a persistent emulsion during the "Base Wash" step.

  • Cause: The 4-(3-ethoxyphenyl) moiety acts as a lipophilic tail, while the carboxylate is the hydrophilic head, creating a surfactant.

  • Solution:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the entire biphasic mixture through a glass frit (sintered glass). The solid particulates stabilizing the emulsion often get trapped, breaking the emulsion.

Q3: My yield is lower than expected after acidification.

  • Cause: The product might be partially soluble in water due to the fluorine atom's polarity, or the pH wasn't low enough.

  • Solution: Check the pH of the mother liquor. It must be < 2. If yield is still low, saturate the aqueous mother liquor with NaCl and perform a "salting-out" extraction with EtOAc.

Q4: How do I remove unreacted Boronic Acid that co-precipitated?

  • Pro-Tip: If crystallization fails, use an Oxidative Workup .

    • Protocol: Before acidification (at the end of the reaction), add 30% H2O2 (1 mL per mmol) to the reaction mixture and stir for 1 hour. This converts the Boronic Acid to a Phenol.

    • Result: Upon the "Base Wash" (Phase 2), the phenol (pKa ~10) will be ionized, but it is far more soluble in water/organic mixes than the biaryl acid. Alternatively, the phenol is easily separated by chromatography (large Rf difference), whereas the boronic acid often streaks and overlaps with the product [3].

Quantitative Data: Solubility & Acidity
ParameterValue (Est.)Implications for Workup
pKa (COOH) 3.85Requires pH < 2.0 for >99% precipitation.
LogP ~3.5Highly lipophilic; will extract easily into EtOAc/DCM.
Solubility (Water, pH 7) > 50 mg/mLSoluble as salt (Na+).
Solubility (Water, pH 1) < 0.1 mg/mLPrecipitates effectively.
Solubility (Ethanol) HighGood solvent for recrystallization (antisolvent: Water).
References
  • Biotage. (2023).[3][4] How to Remove Palladium in three easy steps.[5] Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses oxidative workup strategies).

  • Organic Syntheses. (1940). p-Fluorobenzoic acid.[2] Org.[5][6][7][8] Synth. 1940, 20, 51. (Foundational workup for fluorinated benzoic acids). [Link]

Sources

Validation & Comparative

Comparative Guide: Biological & Physicochemical Profiling of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Drug Design

In medicinal chemistry, the strategic substitution of hydrogen with fluorine—a "fluorine scan"—is a fundamental tactic to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. Fluorinated benzoic acids (FBAs) serve as critical fragments and model systems for understanding these effects.

This guide objectively compares the 2-fluoro- (ortho) , 3-fluoro- (meta) , and 4-fluoro- (para) isomers of benzoic acid. While all three isomers share the same molecular formula (


), their biological activities diverge radically due to the position-dependent interplay between inductive (

) and resonance (

) effects.

Key Takeaway:

  • 2-FBA is the strongest acid and often the most potent antimicrobial agent but possesses the lowest lipophilicity.

  • 4-FBA is the preferred scaffold for enhancing metabolic stability (blocking P450 oxidation) while maintaining a pKa closest to the parent benzoic acid.

  • 3-FBA offers an intermediate profile, often used to fine-tune electronic properties when ortho-sterics are prohibitive.

Physicochemical Profiling

The biological behavior of FBA isomers is dictated by their physicochemical constants. The table below synthesizes experimental data confirming the "Ortho Effect" and the distance-dependent inductive power of fluorine.

Table 1: Comparative Physicochemical Properties[1]
PropertyBenzoic Acid (Ref) 2-Fluorobenzoic Acid (Ortho) 3-Fluorobenzoic Acid (Meta) 4-Fluorobenzoic Acid (Para)
Acidity (pKa) 4.203.27 (Strongest Acid)3.864.14
Lipophilicity (LogP) 1.871.862.162.07
Hammett Constant (

)
0.00N/A (Ortho effects complex)


Electronic Effect StandardStrong

(Inductive)
Moderate

Weak

+ Weak

Water Solubility 3.4 g/L~7.2 g/LVery Soluble~1.2 g/L

Scientific Insight:

  • Acidity: 2-FBA is significantly more acidic (

    
     vs. benzoic) due to the strong inductive withdrawal of the ortho-fluorine stabilizing the carboxylate anion.
    
  • The Para Anomaly: 4-FBA is only slightly more acidic than benzoic acid. At the para position, the electron-withdrawing inductive effect (

    
    ) is partially counteracted by the electron-donating resonance effect (
    
    
    
    ) of the fluorine lone pairs back-donating into the
    
    
    -system.[1]

Biological Activity & Mechanisms[3][4]

Antimicrobial Activity (Preservative Efficacy)

Fluorinated benzoic acids act as antimicrobial agents primarily by acidifying the bacterial cytoplasm. The uncharged acid permeates the cell membrane, dissociates inside the neutral cytoplasm, and disrupts homeostasis.

  • 2-FBA (Ortho): Generally exhibits the highest antimicrobial potency against Gram-negative bacteria (e.g., E. coli). Its lower pKa ensures a higher concentration of dissociated ions after entry, but its transport depends on the pH of the medium.

    • Data Point: In E. coli O157 assays, 2-FBA showed MIC values comparable to benzoic acid (~1 mg/mL), whereas 4-FBA was often inactive at this concentration.

  • 4-FBA (Para): Often shows reduced antimicrobial efficacy compared to the ortho isomer. The weaker acidity and potential for efflux or specific metabolic degradation limits its utility as a standalone preservative.

Metabolic Stability (Mammalian vs. Microbial)

This is the most critical differentiator for drug development.

  • Mammalian (Drug Design):

    • 4-FBA: The para-position is a metabolic "soft spot" on phenyl rings, prone to oxidation by Cytochrome P450 (CYP450). Substituting hydrogen with fluorine at the para-position (4-FBA ) effectively blocks this metabolic route because the C-F bond (approx. 116 kcal/mol) is too strong for P450 to cleave. This extends the half-life (

      
      ) of drugs containing this moiety.
      
  • Microbial Biodegradation:

    • Bacteria like Pseudomonas sp.[2][3] B13 have evolved specific pathways to degrade FBAs.

    • 3-FBA: Degraded via 3-fluorocatechol.[3] This intermediate is often toxic or a "suicide inhibitor" for catechol 2,3-dioxygenase, leading to dead-end metabolites.

    • 4-FBA: Can be fully mineralized by specific strains via defluorination, converting it to protocatechuate or similar intermediates.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow from fluorine positioning to biological outcome.

SAR_Logic F_Pos Fluorine Position Ortho Ortho (2-F) F_Pos->Ortho Meta Meta (3-F) F_Pos->Meta Para Para (4-F) F_Pos->Para Effect_O Strong -I Effect (Inductive) Ortho->Effect_O Effect_M Moderate -I Effect Meta->Effect_M Effect_P Weak -I / +R Effect (Resonance) Para->Effect_P Outcome_Acid High Acidity (pKa ~3.27) Effect_O->Outcome_Acid Stabilizes Anion Outcome_Tox Catechol Toxicity (Suicide Inhibition) Effect_M->Outcome_Tox Forms 3-F-Catechol Outcome_Meta Metabolic Block (CYP450 Stability) Effect_P->Outcome_Meta Blocks Oxidation

Figure 1: SAR Logic Flow illustrating how fluorine positioning dictates electronic effects and subsequent biological profiles.

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol A: Potentiometric pKa Determination

Use this to verify the electronic influence of the fluorine substitution.

  • Preparation: Dissolve 0.01 mmol of the specific FBA isomer in 50 mL of degassed water (or 0.1 M KCl for ionic strength control).

  • Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.01 and 7.00) at 25°C.[4][5][6]

  • Titration: Titrate with 0.1 M standardized NaOH (CO2-free). Add titrant in 10 µL increments.

  • Data Processing: Record pH vs. Volume. Plot the first derivative (

    
    ) to find the equivalence point.
    
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point:

    
    .
    
Protocol B: Metabolic Stability Assay (Microsomal)

Use this to compare the "blocking" capability of 4-FBA vs. Benzoic Acid.

Workflow Visualization:

Metabolic_Assay Start Test Compound (1 µM) Mix Incubation Mix (Liver Microsomes + NADPH) Start->Mix Incubate Incubate at 37°C (0, 5, 15, 30, 60 min) Mix->Incubate Quench Quench Reaction (Ice-cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Parent Remaining) Quench->Analyze Calc Calculate Intrinsic Clearance (CLint) Analyze->Calc

Figure 2: Standard workflow for assessing metabolic stability in liver microsomes.

Steps:

  • Incubation: Incubate 1 µM of 4-FBA (or isomer) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Remove aliquots at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated benzoic acid).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    . Expect 4-FBA to show a significantly longer
    
    
    than benzoic acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp.[3] B13. Applied and Environmental Microbiology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hammett's Sigma Constants and Electronic Effects. Retrieved from [Link]

  • Cueva, C., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationships: A Comparative Analysis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid and Analogs in Soluble Epoxide Hydrolase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade, has emerged as a compelling target for the treatment of inflammatory and cardiovascular diseases. Inhibition of sEH stabilizes beneficial epoxyeicosatrienoic acids (EETs), making the development of effective sEH inhibitors a significant area of research.

This guide provides an in-depth comparative analysis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, a representative sEH inhibitor, and its structural analogs. We will delve into the nuances of various activity assays, present comparative data to elucidate structure-activity relationships (SAR), and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Role of Soluble Epoxide Hydrolase in Physiology and Disease

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that metabolizes EETs into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs)[1]. By inhibiting sEH, the endogenous levels of EETs can be elevated, leading to vasodilation, anti-inflammatory effects, and analgesic properties[1]. This makes sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and neuropathic pain.

The core of many potent sEH inhibitors is a pharmacophore that can interact with key residues in the enzyme's active site. Urea and amide functionalities are common motifs that mimic the transition state of epoxide hydrolysis, forming crucial hydrogen bonds with catalytic residues such as Asp335, Tyr381, and Tyr465 in human sEH[1]. The hydrophobic portions of the inhibitor occupy an L-shaped tunnel in the active site, making their structure critical for potency and selectivity.

Experimental Methodologies for Assessing sEH Inhibition

The accurate determination of inhibitor potency is paramount in drug discovery. Several robust assay formats are utilized to measure sEH activity and the inhibitory effects of test compounds. The choice of assay often depends on factors such as throughput requirements, sensitivity, and the availability of specialized equipment.

Fluorometric Assay for High-Throughput Screening

This is a widely used method for initial screening of sEH inhibitors due to its simplicity and high-throughput capability. The assay relies on a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.

Principle: The substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is cleaved by sEH, leading to the formation of a fluorescent product, 6-methoxy-2-naphthaldehyde. The increase in fluorescence is directly proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant human sEH enzyme in an appropriate assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Prepare the PHOME substrate solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound solution to the wells.

    • Include a vehicle control (solvent only) and a positive control (a known sEH inhibitor).

    • Initiate the reaction by adding the sEH enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes).

    • Start the enzymatic reaction by adding the PHOME substrate solution.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

Workflow for Fluorometric sEH Inhibition Assay:

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid (sEH Inhibitor) Inhibitor->sEH Inhibition

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Novel APIs

In the landscape of pharmaceutical development, the journey of a new active pharmaceutical ingredient (API) from discovery to clinical application is underpinned by rigorous analytical scrutiny. 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, a novel aromatic carboxylic acid, represents a class of molecules requiring precise and reliable quantification to ensure safety, efficacy, and quality. The validation of the analytical methods used to assess this compound is not merely a regulatory formality; it is the scientific foundation upon which product quality is built. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.

This guide provides an in-depth comparison of potential analytical methodologies for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, focusing on the validation parameters mandated by global regulatory bodies. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers and drug development professionals to design and execute robust, self-validating analytical systems. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline, which emphasizes a science- and risk-based approach to validation.[1][2][3][4]

The Regulatory Cornerstone: ICH Q2(R2) Framework

The validation process is guided by a global consensus on best practices, primarily articulated by the ICH. The ICH Q2(R2) guideline, complemented by ICH Q14 on analytical procedure development, provides a comprehensive framework for validating analytical methods.[1][2][4][5] This modernized approach encourages a lifecycle management perspective, where validation is a continuous process rather than a singular event.[4] The core performance characteristics evaluated under this framework ensure that a method is fit for its intended use, whether for API assay, impurity detection, or stability testing.[3][6]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. For a molecule like 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, which possesses a strong chromophore (the aromatic rings), two primary techniques are most applicable: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
Principle Physical separation of components based on their affinity for a stationary and mobile phase, followed by UV detection.Measurement of light absorbance at a specific wavelength by the analyte in a solution.
Specificity High. The method physically separates the analyte from impurities and degradation products before quantification.[7]Low. The method measures the total absorbance of all compounds that absorb at the selected wavelength. It cannot distinguish between the API and interfering substances.
Application Ideal for assay, impurity profiling, and stability-indicating methods. The gold standard for quality control.[7][8]Suitable for simple, pure substance quantification (e.g., bulk drug assay) where interfering substances are absent. Often used for dissolution testing.[9][10]
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically µg/mL).[9]
Complexity & Cost Higher complexity and initial investment. Requires skilled operators and regular maintenance.Simple, rapid, and cost-effective.[9]

Causality of Choice: For comprehensive quality control of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, HPLC is the superior choice . Its inherent separating power provides high specificity, which is essential for accurately quantifying the API in the presence of synthetic precursors, degradation products, or formulation excipients.[7] A UV-Vis method, while simpler, lacks the ability to ensure that the measured absorbance is solely from the target analyte, posing a significant risk to data integrity in a regulated environment.

Diagram: Method Selection Logic

start Analytical Need for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid assay_pure Assay of Pure Bulk Substance? start->assay_pure assay_formulation Assay in Formulation or Impurity Profiling? start->assay_formulation assay_pure->assay_formulation No uv_vis UV-Vis Spectrophotometry (Simple, Low Specificity) assay_pure->uv_vis Yes hplc HPLC-UV (High Specificity, Versatile) assay_formulation->hplc Yes

Caption: Decision workflow for selecting an analytical method.

In-Depth Guide: Validation of an HPLC-UV Method

This section details the validation of a hypothetical reversed-phase HPLC (RP-HPLC) method for the assay of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. The objective is to demonstrate that the method is accurate, precise, and specific for its intended purpose.

System Suitability Testing (SST)

Expertise & Experience: Before any validation experiments, we must establish that the chromatographic system is performing adequately. SST is a self-validating check performed before each run to ensure the system's continued fitness for use.[2] It is not a validation parameter itself, but a prerequisite for valid results.

Experimental Protocol:

  • Prepare a standard solution of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid at the target concentration (e.g., 100 µg/mL).

  • Perform a minimum of five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Calculate theoretical plates (N) and tailing factor (T) for the first or second injection.

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Retention Time %RSD ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Confirms column efficiency and its ability to provide adequate separation.
Specificity (Selectivity)

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1][11] For a stability-indicating method, forced degradation studies are the ultimate test of specificity.[7]

Experimental Protocol:

  • Placebo Analysis: Prepare a placebo sample containing all formulation excipients without the API. Analyze to ensure no peaks co-elute with the 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid peak.

  • Impurity Spiking: If known impurities are available, spike them into a standard solution of the API to demonstrate separation.

  • Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Acid/Base Hydrolysis: Reflux API in 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat API with 3% H₂O₂.

    • Thermal: Expose solid API to heat (e.g., 80°C).

    • Photolytic: Expose API solution to UV light.

  • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector. The PDA allows for peak purity analysis, confirming that the main analyte peak is spectrally homogeneous and not co-eluting with degradants.

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[12][13] For an assay, the typical range is 80% to 120% of the target concentration.[14]

Experimental Protocol:

  • Prepare a stock solution of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid.

  • Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., 80, 90, 100, 110, 120 µg/mL for a 100 µg/mL target).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
80.0801,500
90.0902,100
100.01,001,800
110.01,103,200
120.01,202,500
Correlation Coefficient (R²) ≥ 0.999
Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[4] It is typically assessed by spiking a placebo matrix with known amounts of the API at different concentration levels.[11]

Experimental Protocol:

  • Prepare a placebo blend of the drug product.

  • Spike the placebo with the API at three concentration levels across the range (e.g., 80%, 100%, 120%).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the API.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.3100.3%
120%120.0119.499.5%
Acceptance Criteria 98.0% - 102.0%
Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[12][15]

Experimental Protocol:

  • Repeatability: Prepare six individual samples of the product at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD.

  • Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD and compare the results with the repeatability data.

Data Presentation:

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: These parameters are more relevant for impurity methods than for assays. LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[16] They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)

  • LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of the method with respect to deliberate, small variations in method parameters. This is crucial for ensuring the method can be successfully transferred between laboratories. It should be evaluated during method development.[2]

Experimental Protocol:

  • Intentionally vary critical HPLC parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, peak shape). The results should remain within the acceptance criteria.

Diagram: HPLC Method Validation Workflow

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Parameter Validation cluster_2 Phase 3: Finalization protocol Define Validation Protocol & Acceptance Criteria sst System Suitability Testing (SST) protocol->sst specificity Specificity (Forced Degradation) sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOD / LOQ (If required) precision->loq robustness Robustness (Method Development Data) loq->robustness report Compile Validation Report robustness->report

Caption: Sequential workflow for HPLC analytical method validation.

Conclusion

The validation of analytical methods for a novel API like 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is a multifaceted process that demands a deep understanding of both the analyte's chemistry and the regulatory framework. While simpler techniques like UV-Vis spectrophotometry have their place, the specificity and robustness of HPLC make it the indispensable tool for ensuring product quality in a pharmaceutical setting. By systematically evaluating parameters from specificity to robustness, and grounding the process in the principles of ICH Q2(R2), scientists can build a comprehensive data package that is scientifically sound, trustworthy, and regulatorily compliant. This guide provides the strategic framework and practical protocols to achieve that goal, ensuring that the analytical data generated is of the highest integrity.

References

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube). Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technoval. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]

  • Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]

  • Development and validation of spectrophotometric method for simultaneous estimation of ritonavir and lopinavir from tablet dosag. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. PMC (PubMed Central). Available at: [Link]

  • Development and validation of kinetic spectrophotometric method for the determination of lamivudine in pure and commercial tablets. Der Pharma Chemica. Available at: [Link]

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • core components of analytical method validation for small molecules-an overview. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available at: [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. Available at: [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Method Validation of Short Chain Carboxylic Acids. Theseus. Available at: [Link]

  • Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. Available at: [Link]

  • 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. PubChem. Available at: [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at: [Link]

  • 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • (PDF) 4-Fluoro-3-phenoxybenzoic acid. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals. Available at: [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. Available at: [Link]

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literature review of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid and analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive literature review and technical analysis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid (internal code AG029 ), focusing on its role as a critical pharmacophore in the development of BCL-2 family inhibitors .

A Comparative Guide to Next-Generation BCL-2/BCL-xL Inhibitor Pharmacophores

Executive Summary

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid (CAS: 1261964-16-2 ) is a specialized fluorinated biphenyl carboxylic acid used primarily as a key building block ("Left-Hand Side" or LHS moiety) in the synthesis of potent BCL-2 and BCL-xL inhibitors.

Unlike first-generation inhibitors that utilized simple biphenyl or indole scaffolds, this compound incorporates specific fluoro- and ethoxy- substitutions designed to optimize hydrophobic interactions within the P2/P4 pockets of anti-apoptotic proteins while improving metabolic stability. It is most notably documented as the precursor to AG030 (Compound B2R005-01), a sulfonamide-based BCL-2 inhibitor described in recent patent literature (e.g., JP7236598B2).

Key Applications:

  • Primary: Synthesis of BCL-2/BCL-xL inhibitors (e.g., Navitoclax analogs).

  • Secondary: Potential scaffold for Transthyretin (TTR) kinetic stabilizers and DHODH inhibitors due to its biphenyl acid core.

Chemical Profile & Structural Logic
PropertyData
IUPAC Name 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid
CAS Number 1261964-16-2
Molecular Formula

Molecular Weight 260.26 g/mol
Core Scaffold 3-Fluoro-biphenyl-4-carboxylic acid
Key Substituents 3-Fluoro (Core ring), 3'-Ethoxy (Distal ring)
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)
LogP (Predicted) ~4.0 (Highly lipophilic)
Structural Activity Relationship (SAR) Logic

The design of this molecule addresses specific limitations of earlier BCL-2 inhibitor fragments:

  • 3-Fluoro Group: Positioned ortho to the biaryl bond, this fluorine atom restricts the rotation of the two phenyl rings, locking the molecule into a bioactive conformation that better mimics the BH3 domain of pro-apoptotic proteins (like BAD or BIM). It also blocks metabolic oxidation at a vulnerable site.

  • 3'-Ethoxy Group: This substituent extends into the hydrophobic groove of the BCL-2 protein, mimicking the side chains of hydrophobic residues (e.g., Leucine or Isoleucine) found in the BH3 helix. The ethoxy oxygen may also engage in weak H-bond interactions or simply improve solubility compared to a purely alkyl chain.

Mechanistic Role: The "Left-Hand Side" (LHS) Strategy

In the context of BCL-2 inhibition, drugs like Navitoclax (ABT-263) and Venetoclax (ABT-199) are constructed from three modular parts:

  • Right-Hand Side (RHS): A sulfonamide moiety that binds to the conserved Arg residue (e.g., Arg139 in BCL-xL).

  • Core/Linker: A rigid scaffold (e.g., piperazine, azaindole) that spans the groove.

  • Left-Hand Side (LHS): A hydrophobic tail that penetrates the deep P2/P4 hydrophobic pockets.

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid serves as a novel LHS moiety . When coupled to a piperazine linker (as in AG030), it replaces the standard dimethylcyclohexene or chlorobiphenyl groups found in earlier inhibitors.

Visualizing the Pharmacophore Assembly

The following diagram illustrates how this acid integrates into the final drug structure (AG030) and its binding logic.

BCL2_Inhibitor_Assembly cluster_LHS Left-Hand Side (LHS) (Hydrophobic P2 Pocket Binder) cluster_Linker Linker & Core (Groove Spanning) cluster_RHS Right-Hand Side (RHS) (Arg139 Binder) LHS_Acid 4-(3-Ethoxyphenyl)- 3-fluorobenzoic acid (AG029) Linker Piperazine - Pyridazine Core LHS_Acid->Linker Amide Coupling (EDCI/DMAP) Final_Drug Final Inhibitor (AG030) Target: BCL-2 / BCL-xL Linker->Final_Drug RHS_Sulfonamide Sulfonylbenzamide (Navitoclax-like) RHS_Sulfonamide->Linker Pre-assembled

Caption: Modular assembly of BCL-2 inhibitors showing the critical role of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid as the hydrophobic "warhead" (LHS).

Comparative Analysis: AG029 vs. Standard Alternatives

This section objectively compares the 3-fluoro-3'-ethoxy scaffold against established LHS moieties used in FDA-approved or clinical-stage BCL-2 inhibitors.

FeatureAG029 Moiety (This Compound)Navitoclax Moiety (Standard)Venetoclax Moiety (Standard)Diflunisal (Analog)
Structure Fluorinated Biphenyl Acid4-(4-Chlorophenyl)-cyclohexeneAzaindole / ChlorophenylDifluoro-hydroxy-biphenyl
Binding Pocket P2 / P4 Hydrophobic GrooveP2 PocketP2 Pocket (High Selectivity)TTR Thyroxine Pocket
Conformation Twisted (due to ortho-F)Flexible (Cyclohexene)Rigid (Fused rings)Twisted
Metabolic Stability High (F blocks metabolism)Moderate (Cyclohexene oxidation)HighHigh
Solubility Moderate (Ethoxy aids)Low (Highly lipophilic)LowModerate
Primary Target BCL-2 / BCL-xL (Broad)BCL-2 / BCL-xL (Dual)BCL-2 (Selective)TTR (Stabilizer)

Performance Insights:

  • Vs. Navitoclax LHS: The Navitoclax cyclohexene ring is prone to metabolic oxidation. The AG029 biphenyl system is fully aromatic and fluorinated, offering superior metabolic stability while maintaining the necessary hydrophobic bulk.

  • Vs. Venetoclax LHS: Venetoclax uses a complex azaindole system to achieve BCL-2 selectivity over BCL-xL. The AG029 moiety, being a biphenyl, likely retains dual affinity (BCL-2/BCL-xL), making it more suitable for cancers where BCL-xL is the driver (though with higher toxicity risk).

  • Vs. Diflunisal: While structurally similar, Diflunisal has a 4-OH group (essential for TTR binding). AG029 lacks this, making it a poor TTR stabilizer but a superior BCL-2 binder (where a polar OH would be penalized in the hydrophobic pocket).

Experimental Protocols
A. Synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid (AG029)

Based on standard Suzuki-Miyaura coupling methodologies adapted from Patent JP7236598B2.

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (Starting Material A)

  • 3-Ethoxyphenylboronic acid (Starting Material B)

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-bromo-3-fluorobenzoic acid and 1.2 eq of 3-ethoxyphenylboronic acid in degassed Dioxane/Water.

  • Catalysis: Add 5 mol% Pd catalyst and 2.5 eq of Base under nitrogen atmosphere.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS (Target Mass: 260.26 Da).

  • Workup: Cool to RT. Acidify with 1N HCl to pH 3 to precipitate the acid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) or recrystallization from Ethanol.

  • Yield: Typical yields range from 75–85%.

B. Coupling to Piperazine Linker (Synthesis of AG030)
  • Activation: Dissolve AG029 (1 eq) in DCM. Add EDCI (2 eq), DMAP (1 eq), and DIPEA (4 eq).

  • Coupling: Add the amine core (e.g., N-[4-(2-phenylsulfanyl-ethylamino)-3-(trifluoromethyl)phenyl]sulfonyl-6-piperazin-1-yl-pyridazine-3-carboxamide) (1 eq).

  • Reaction: Stir at Room Temperature for 16 hours.

  • Purification: Reverse-phase HPLC (C18 column, Acetonitrile/Water + 10mM

    
    ).
    
References
  • Patent JP7236598B2 . Method for alkylation of acidic functional group. (Contains synthesis of AG029 and AG030).

  • Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research. (Foundational SAR for BCL-2 inhibitors).

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine. (Comparison of LHS strategies).

  • PubChem Compound Summary . 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid (AG029).

Safety Operating Guide

Proper Disposal of 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. As a compound frequently utilized in drug discovery and development, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist, offering insights into the chemical rationale behind each procedural step, thereby empowering researchers to make informed safety decisions.

Understanding the Hazard Profile

Key considerations for this chemical class:

  • Irritation: Causes skin and serious eye irritation.[4]

  • Toxicity: May be harmful if swallowed or inhaled.[4]

  • Environmental Persistence: Halogenated compounds can be persistent and harmful to aquatic life.[1][5]

Therefore, all waste containing this compound must be treated as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is not merely a final step but an integrated part of the experimental process. The following workflow ensures safety and compliance from the point of generation to final removal.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Point of Generation (e.g., reaction vessel, chromatography vial) B Segregate Waste Stream (Halogenated Organic Waste) A->B Characterize C Select Appropriate Waste Container (HDPE, Glass) B->C Contain D Label Container Clearly ('Hazardous Waste', full chemical name) C->D Identify E Accumulate in Satellite Accumulation Area (SAA) (Under fume hood or in designated cabinet) D->E Store F Request Waste Pickup (Submit to EHS/Waste Management) E->F When container is 3/4 full or per schedule G Transport to Central Accumulation Area (By trained personnel) F->G Scheduled H Final Disposal (Incineration by licensed facility) G->H Manifested

Caption: Disposal workflow for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid.

Immediate Actions at the Point of Generation
  • Characterize and Segregate: Immediately upon generation, classify any waste containing 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid as halogenated organic waste . This is the most critical step. Do not mix with non-halogenated solvents, as this complicates disposal and increases costs.[6] Keep it separate from aqueous waste, strong acids, bases, and oxidizers.[7][8]

  • Select a Compatible Container: Collect the waste in a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[1] Ensure the container is in good condition, free from cracks or leaks.

  • Proper Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name: "Waste 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid."[7] If mixed with solvents, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[7]

Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][10] A chemical fume hood or a designated, ventilated cabinet are appropriate locations.

  • Volume Limits: Adhere to institutional and regulatory limits for waste accumulation in an SAA. Typically, this is no more than 55 gallons of total hazardous waste, though institutional policies may be stricter.[10]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7] Place the primary container in a secondary containment bin to prevent spills.

Neutralization (For Aqueous Solutions Only)

For dilute aqueous solutions containing the acid, neutralization can be a prudent step to reduce corrosivity before collection. However, the neutralized solution is still considered hazardous waste due to the halogenated organic component and must not be drain disposed.

Neutralization Protocol:

  • Work in a Fume Hood: Always perform neutralization within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Slow Addition of Base: Slowly add a weak base, such as a 5% sodium bicarbonate or sodium carbonate solution, to the aqueous waste while stirring.[11]

  • Monitor pH: Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding base until the pH is between 6.0 and 8.0.

  • Collect as Hazardous Waste: The resulting neutralized salt solution must be collected, labeled, and disposed of as halogenated hazardous waste.

Requesting Disposal
  • Timely Pickup: Do not let waste accumulate indefinitely. Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department when the container is approximately 75% full or according to your institution's scheduled pickups.[10]

  • Documentation: Complete all required waste pickup forms accurately and completely. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[12]

Spill Management and Emergency Procedures

Accidents can happen. Being prepared is essential for a safe and effective response.

For a small spill (manageable by laboratory personnel):

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.[1]

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label the container appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

For a large spill:

  • Evacuate: Immediately evacuate the area.

  • Notify: Contact your institution's EHS or emergency response team.

Quantitative Disposal Parameters

The following table provides key parameters relevant to the safe handling and disposal of halogenated aromatic acids.

ParameterGuideline/ValueRationale & Source
Waste Classification Halogenated Organic WastePresence of fluorine necessitates segregation from non-halogenated waste streams for proper final disposal.[6][13]
Container Type High-Density Polyethylene (HDPE), GlassChemical compatibility is crucial to prevent container degradation and leaks.[1]
Maximum Container Fill 75-90% of capacityAllows for vapor expansion and reduces the risk of spills during handling and transport.[9][13]
Final Disposal Method High-Temperature IncinerationIncineration at temperatures around 1200 K (approximately 927 °C) is the recommended method for the safe destruction of halogenated organic compounds, preventing the formation of toxic byproducts like dioxins and furans.[14]
SAA Storage Time Limit Varies by institution/state (e.g., 6 months)Regulations like the EPA's Subpart K for academic labs set maximum storage times to prevent excessive accumulation.[10][12]

Final Disposal Pathway

Under no circumstances should 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid or its waste solutions be disposed of down the drain or in regular trash.[1][12] The only acceptable final disposal method is through your institution's hazardous waste program. This ensures the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration.[14] This method is essential for breaking down the stable carbon-fluorine bonds and preventing the release of persistent pollutants into the environment.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Halogenated Solvents.
  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Labor
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety.
  • Safety Data Sheet: 3-Fluorobenzoic acid. Fisher Scientific.
  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH.
  • Chemical Compatibility and Storage Guidelines. REDA Safe.
  • Safety Data Sheet: 5-Bromo-2-ethoxy-3-fluorobenzoic acid.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.